![molecular formula C12H14BrN3 B7631005 2-bromo-5-methyl-N-[(1-methylimidazol-2-yl)methyl]aniline](/img/structure/B7631005.png)
2-bromo-5-methyl-N-[(1-methylimidazol-2-yl)methyl]aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-bromo-5-methyl-N-[(1-methylimidazol-2-yl)methyl]aniline, also known as BIM, is a chemical compound that has been extensively studied in the field of cancer research. It is a small molecule inhibitor that targets B-cell lymphoma 2 (BCL-2) family proteins, which are involved in the regulation of apoptosis (programmed cell death). The inhibition of BCL-2 family proteins has been shown to induce apoptosis in cancer cells, making BIM a promising candidate for cancer therapy.
Mécanisme D'action
2-bromo-5-methyl-N-[(1-methylimidazol-2-yl)methyl]aniline binds to the BH3-binding groove of BCL-2 family proteins, displacing pro-apoptotic proteins and promoting the activation of caspases, which are enzymes that initiate the apoptotic process. 2-bromo-5-methyl-N-[(1-methylimidazol-2-yl)methyl]aniline has a high affinity for BCL-2, BCL-XL, and MCL-1, which are all anti-apoptotic proteins that are commonly overexpressed in cancer cells. By inhibiting these proteins, 2-bromo-5-methyl-N-[(1-methylimidazol-2-yl)methyl]aniline can sensitize cancer cells to apoptosis and induce cell death.
Biochemical and Physiological Effects:
2-bromo-5-methyl-N-[(1-methylimidazol-2-yl)methyl]aniline has been shown to induce apoptosis in cancer cells, both in vitro and in vivo. In addition to its anti-tumor effects, 2-bromo-5-methyl-N-[(1-methylimidazol-2-yl)methyl]aniline has also been shown to enhance the efficacy of other anti-cancer agents, such as chemotherapy and radiation therapy. 2-bromo-5-methyl-N-[(1-methylimidazol-2-yl)methyl]aniline has a relatively short half-life in the body, which limits its potential for off-target effects.
Avantages Et Limitations Des Expériences En Laboratoire
2-bromo-5-methyl-N-[(1-methylimidazol-2-yl)methyl]aniline is a small molecule inhibitor that can be easily synthesized and modified, making it a valuable tool for studying the role of BCL-2 family proteins in cancer. Its specificity for BCL-2 family proteins makes it a more targeted approach than traditional chemotherapy, which can have off-target effects. However, its short half-life and potential toxicity limit its use in clinical settings.
Orientations Futures
There are several potential future directions for research on 2-bromo-5-methyl-N-[(1-methylimidazol-2-yl)methyl]aniline. One area of interest is the development of more potent and selective BCL-2 family inhibitors that can overcome resistance mechanisms in cancer cells. Another area of research is the identification of biomarkers that can predict response to 2-bromo-5-methyl-N-[(1-methylimidazol-2-yl)methyl]aniline treatment, allowing for more personalized cancer therapy. Finally, there is interest in exploring the use of 2-bromo-5-methyl-N-[(1-methylimidazol-2-yl)methyl]aniline in combination with other anti-cancer agents to improve efficacy and reduce toxicity.
Méthodes De Synthèse
The synthesis of 2-bromo-5-methyl-N-[(1-methylimidazol-2-yl)methyl]aniline involves several steps, starting with the reaction of 2-bromo-5-nitroaniline with methylamine to form 2-bromo-5-methylaminoaniline. This intermediate is then reacted with 1-methylimidazole and formaldehyde to form 2-bromo-5-methyl-N-[(1-methylimidazol-2-yl)methyl]aniline. The synthesis of 2-bromo-5-methyl-N-[(1-methylimidazol-2-yl)methyl]aniline has been optimized to improve yields and reduce costs, making it a viable option for large-scale production.
Applications De Recherche Scientifique
2-bromo-5-methyl-N-[(1-methylimidazol-2-yl)methyl]aniline has been extensively studied in preclinical models of cancer, including leukemia, lymphoma, and solid tumors. In vitro studies have shown that 2-bromo-5-methyl-N-[(1-methylimidazol-2-yl)methyl]aniline induces apoptosis in cancer cells by binding to BCL-2 family proteins and disrupting their anti-apoptotic function. In vivo studies have demonstrated that 2-bromo-5-methyl-N-[(1-methylimidazol-2-yl)methyl]aniline can inhibit tumor growth and improve survival in animal models of cancer.
Propriétés
IUPAC Name |
2-bromo-5-methyl-N-[(1-methylimidazol-2-yl)methyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrN3/c1-9-3-4-10(13)11(7-9)15-8-12-14-5-6-16(12)2/h3-7,15H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVRFFTMZJYKGFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Br)NCC2=NC=CN2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-5-methyl-N-[(1-methylimidazol-2-yl)methyl]aniline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[2-(1-Ethoxyethyl)imidazol-1-yl]methyl]-5-phenyl-1,3-oxazole](/img/structure/B7630931.png)
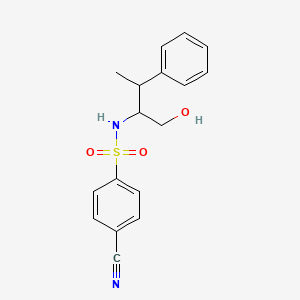
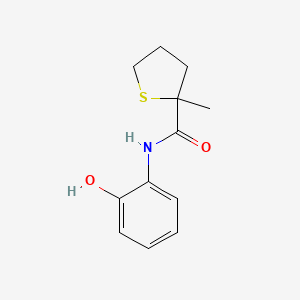
![3-[3-(4-Bromophenyl)pyrazol-1-yl]propanenitrile](/img/structure/B7630956.png)

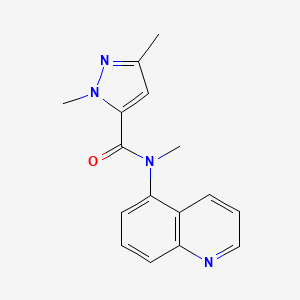
![1-[(5-Methyl-1,3-oxazol-2-yl)methyl]-4-(trifluoromethyl)piperidin-4-ol](/img/structure/B7630980.png)
![N-[(2-methoxyphenyl)-pyridin-2-ylmethyl]pyrazine-2-carboxamide](/img/structure/B7630982.png)
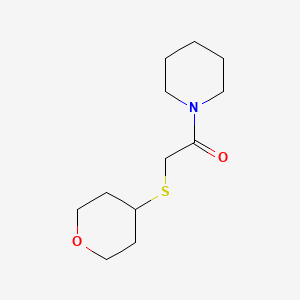
![4-[(2-Methylphenyl)methylsulfanyl]oxane](/img/structure/B7630993.png)

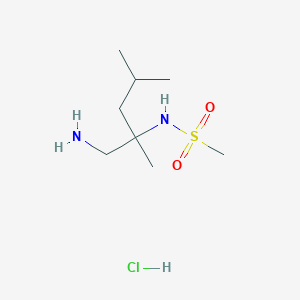

![N-[1-(3-methylbutyl)pyrazol-3-yl]-3-(morpholin-4-ylmethyl)pyrrolidine-1-carboxamide](/img/structure/B7631045.png)